Potassium pyruvate

Description

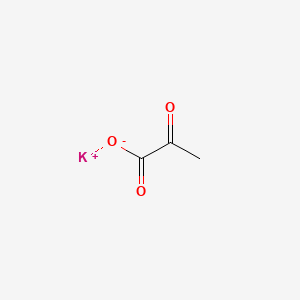

Structure

3D Structure of Parent

Properties

CAS No. |

4151-33-1 |

|---|---|

Molecular Formula |

C3H4KO3 |

Molecular Weight |

127.16 g/mol |

IUPAC Name |

potassium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6); |

InChI Key |

WHQRNTYSCFGPMD-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)[O-].[K+] |

Canonical SMILES |

CC(=O)C(=O)O.[K] |

Other CAS No. |

4151-33-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Potassium Pyruvate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathways involving pyruvate, with a specific focus on the integral role of potassium in these processes. Pyruvate, the conjugate base of pyruvic acid, stands at a critical metabolic crossroads, linking glycolysis to the tricarboxylic acid (TCA) cycle, and serving as a precursor for numerous biosynthetic pathways. The potassium ion (K+) is a crucial cofactor in key enzymatic reactions that determine the fate of pyruvate, thereby influencing cellular energy production, biosynthesis, and redox balance. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the core pathways to facilitate a deeper understanding for research and drug development applications.

Pyruvate: A Keystone Metabolic Intermediate

Pyruvate is the final product of glycolysis and occupies a central position in cellular metabolism.[1][2][3] Its fate is determined by the cell's energetic state and the availability of oxygen.[4][5] Pyruvate can be channeled into several key pathways:

-

Oxidative Decarboxylation to Acetyl-CoA: In aerobic conditions, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC).[1][6][7][8] Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration, leading to the production of a substantial amount of ATP through oxidative phosphorylation.[9][10][11]

-

Conversion to Lactate: Under anaerobic conditions, pyruvate is reduced to lactate by lactate dehydrogenase. This process regenerates NAD+, which is essential for maintaining glycolytic flux and ATP production when oxygen is scarce.[5][6]

-

Carboxylation to Oxaloacetate: Pyruvate can be carboxylated to form oxaloacetate, a key intermediate in the TCA cycle and a primary substrate for gluconeogenesis.[4][6] This anaplerotic reaction replenishes TCA cycle intermediates.

-

Transamination to Alanine: Pyruvate can be converted to the amino acid alanine through transamination.[4][5]

The Critical Role of Potassium in Pyruvate Metabolism

Potassium ions (K+) are essential for the activity of several key enzymes in pyruvate metabolism, most notably pyruvate kinase.

Potassium as an Essential Activator of Pyruvate Kinase

Pyruvate kinase (PK) catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1][12] This reaction is a critical regulatory point in glycolysis. Allosteric regulation of pyruvate kinase helps to control the rate of glycolysis.[13]

It has been known for over half a century that potassium is an essential activator of pyruvate kinase.[14] In the absence of K+, the kinetic mechanism of pyruvate kinase shifts from a random mechanism to an ordered one, with PEP binding first.[14] The presence of K+ is crucial for the enzyme to adopt its active conformation, which allows for the independent binding of both PEP and ADP.[14] Potassium induces the closure of the active site, arranging the residues necessary for nucleotide binding.[14]

Quantitative Data on Potassium and Pyruvate Kinase Activity

The activation of pyruvate kinase by potassium ions is a well-documented phenomenon with significant quantitative effects on enzyme kinetics.

| Parameter | Without K+ | With K+ | Fold Change | Reference |

| Vmax | ~1 | ~400 | ~400x | [14] |

| Affinity for PEP | Lower | 2-6x Higher | 2-6x | [14] |

| Affinity for ADP-Mg2+ | Lower | 2-6x Higher | 2-6x | [14] |

| Kinetic Mechanism | Ordered | Random | N/A | [14] |

Experimental Protocols

Pyruvate Kinase Activity Assay

This protocol outlines a method to determine the enzymatic activity of pyruvate kinase and assess the effect of potassium.

Principle: The activity of pyruvate kinase is coupled to the lactate dehydrogenase (LDH) reaction. The pyruvate produced by PK is reduced to lactate by LDH, with the simultaneous oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the PK activity.

Reagents:

-

Tris buffer (e.g., 50 mM, pH 7.5)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Lactate dehydrogenase (LDH)

-

Magnesium chloride (MgCl2)

-

Potassium chloride (KCl)

-

Enzyme sample (cell lysate or purified pyruvate kinase)

Procedure:

-

Prepare a reaction mixture containing Tris buffer, PEP, ADP, NADH, LDH, and MgCl2. For the potassium-activated sample, also include KCl. Prepare a control reaction mixture without KCl.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme sample to the reaction mixture.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

-

The specific activity of pyruvate kinase can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Pyruvate Consumption Assay

This protocol describes a method to measure the rate of pyruvate consumption by cells or isolated mitochondria.

Principle: The concentration of pyruvate in a sample is measured over time. The disappearance of pyruvate is indicative of its metabolic consumption. Pyruvate concentration can be determined using a colorimetric or fluorometric assay, often coupled to an enzymatic reaction that produces a detectable signal.

Reagents:

-

Cell culture medium or mitochondrial respiration buffer

-

Potassium pyruvate solution

-

Perchloric acid or other deproteinizing agent

-

Potassium carbonate for neutralization

-

Pyruvate assay kit (commercially available kits typically contain a probe, enzyme mix, and standard)

Procedure:

-

Incubate cells or isolated mitochondria in the appropriate buffer.

-

Add a known concentration of this compound to initiate the experiment.

-

At various time points, collect aliquots of the cell suspension or mitochondrial reaction.

-

Immediately deproteinize the samples by adding perchloric acid and then neutralize with potassium carbonate.

-

Centrifuge the samples to remove precipitated proteins.

-

Analyze the supernatant for pyruvate concentration using a pyruvate assay kit according to the manufacturer's instructions.

-

Plot pyruvate concentration versus time to determine the rate of consumption.

Visualization of Biochemical Pathways

Central Metabolic Pathways of Pyruvate

Caption: Overview of the central metabolic fates of pyruvate.

Glycolysis and the Role of Potassium

Caption: Potassium's role as an activator of Pyruvate Kinase in Glycolysis.

Experimental Workflow for Pyruvate Kinase Assay

References

- 1. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Production of Pyruvate in Biological Technology: A Critical Review [mdpi.com]

- 4. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]

- 7. Khan Academy [khanacademy.org]

- 8. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX) | PPTX [slideshare.net]

- 9. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. Pyruvate Kinase - Proteopedia, life in 3D [proteopedia.org]

- 13. InterPro [ebi.ac.uk]

- 14. Pyruvate kinase revisited: the activating effect of K+ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pyruvate, the potassium salt of pyruvic acid, is a pivotal intermediate in cellular metabolism. As the final product of glycolysis and a primary substrate for the citric acid cycle, it occupies a critical nexus in cellular energy production and biosynthetic pathways.[1][2] Its stability and solubility characteristics make it a preferred form of pyruvate for various research applications, including cell culture media supplementation, investigation of metabolic diseases, and as a potential therapeutic agent due to its antioxidant properties.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological significance, and detailed protocols for its experimental use.

Chemical and Physical Properties

This compound is a white crystalline powder that is hygroscopic.[4][5] It is more stable and soluble compared to other salts of pyruvic acid, which makes it highly suitable for biological applications.[3]

Quantitative Data Summary

The core chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | potassium;2-oxopropanoate | [3] |

| Synonyms | Pyruvic acid potassium salt, Potassium 2-oxopropanoate | [5] |

| CAS Number | 4151-33-1 | [3][6] |

| Molecular Formula | C₃H₃KO₃ | [7] |

| Molecular Weight | 126.15 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | >175°C (with decomposition) | [4][5] |

| Boiling Point | ~165°C at 760 mmHg | [6] |

| Density | ~1.83 g/mL at 25°C | [6] |

| Solubility in Water | 1 M (100 mg/mL) at room temperature | [7] |

| Solubility in Methanol | Slightly soluble | [4][6] |

| pKa of Pyruvic Acid | ~2.5 | |

| Stability | Hygroscopic; Stable in aqueous solution at pH 4.5 | [4] |

| Storage | Room temperature, inert atmosphere, keep dry in a well-sealed container | [4][6] |

Biological Significance and Signaling Pathways

Pyruvate is a keystone molecule in intermediary metabolism, connecting glycolysis with the citric acid (TCA) cycle and other biosynthetic routes.[1]

Central Role in Metabolism

Produced in the cytoplasm via glycolysis, pyruvate is transported into the mitochondrial matrix. There, the pyruvate dehydrogenase complex (PDH) catalyzes its oxidative decarboxylation to form acetyl-CoA.[8] Acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate, initiating a series of reactions that generate NADH and FADH₂, the primary electron donors for the electron transport chain and subsequent ATP synthesis.

Figure 1: Central role of pyruvate in cellular metabolism.

Antioxidant Properties

Beyond its metabolic role, pyruvate is a potent antioxidant. Its α-keto-carboxylate structure enables it to directly neutralize reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) in a non-enzymatic reaction, yielding acetate, water, and carbon dioxide. Furthermore, by influencing the cytoplasmic NADH/NAD⁺ ratio, pyruvate can indirectly reduce ROS formation by limiting the substrate availability for ROS-generating enzymes like NADH oxidase.

Applications in Drug Development and Research

The central metabolic and antioxidant functions of this compound make it a valuable tool in research and a point of interest in drug development.

-

Cell Culture Supplement: It is commonly added to cell culture media as an additional carbon source, particularly for rapidly dividing cells or cells with mitochondrial defects.

-

Metabolic Studies: It is used to study the regulation of glycolysis, the TCA cycle, and gluconeogenesis.

-

Ischemia-Reperfusion Injury: Its ability to scavenge ROS and provide energy makes it a subject of investigation for protecting tissues from damage caused by lack of oxygen followed by reperfusion.

-

Pyruvate Kinase (PK) as a Drug Target: Pyruvate kinase, the enzyme that produces pyruvate, is a target for drug development, especially in oncology. Modulators of PKM2, an isoform prevalent in cancer cells, are actively being researched.

Experimental Protocols

The following are detailed methodologies for common experiments involving pyruvate.

Protocol 1: Pyruvate Kinase Activity Assay (LDH-Coupled)

This spectrophotometric assay measures pyruvate kinase (PK) activity by coupling the production of pyruvate to its consumption by lactate dehydrogenase (LDH), which results in the oxidation of NADH. The decrease in NADH absorbance is monitored at 340 nm.

1. Reagents and Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5.

-

Phosphoenolpyruvate (PEP) Solution: 10 mM in Assay Buffer. Prepare fresh.

-

ADP Solution: 10 mM in Assay Buffer. Prepare fresh.

-

NADH Solution: 5 mM in Assay Buffer. Protect from light and prepare fresh.

-

Lactate Dehydrogenase (LDH): ~1000 units/mL solution.

-

Sample: Cell or tissue lysate containing pyruvate kinase.

2. Procedure:

-

Set up a UV-compatible 96-well plate or cuvettes.

-

Prepare a master mix for the desired number of reactions. For each 100 µL reaction, combine:

-

75 µL Assay Buffer

-

10 µL PEP Solution (1 mM final)

-

5 µL ADP Solution (0.5 mM final)

-

5 µL NADH Solution (0.25 mM final)

-

1 µL LDH Solution (~10 units/reaction)

-

-

Add 95 µL of the master mix to each well.

-

Add 5 µL of the sample (e.g., cell lysate) to initiate the reaction. For a blank or negative control, add 5 µL of lysis buffer.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 10-15 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (A = εcl) to determine the rate of NADH oxidation. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

PK activity (U/mL) = (ΔAbs/min * Total Reaction Volume) / (ε * Sample Volume * light path length). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.

Protocol 2: Quantification of Pyruvate in Cell Culture Media by HPLC

This protocol outlines a general method for quantifying extracellular pyruvate using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Equipment:

-

HPLC System: With a UV detector and an autosampler.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: 50 mM potassium phosphate buffer, pH 2.5. Filter and degas before use.

-

Sample Preparation: Collect cell culture media. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris. The supernatant can be directly injected or diluted with the mobile phase if necessary.

-

Standards: Prepare a series of this compound standards (e.g., 0.1 mM to 5 mM) in the same base medium as the samples.

2. HPLC Method:

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 210 nm.

-

Run Time: Approximately 10-15 minutes, or until the pyruvate peak has eluted.

3. Data Analysis:

-

Generate a standard curve by plotting the peak area of the pyruvate standards against their known concentrations.

-

Determine the concentration of pyruvate in the samples by interpolating their peak areas from the standard curve.

Figure 2: General workflow for HPLC analysis of pyruvate.

Safety and Handling

This compound is generally considered safe for laboratory use but requires standard precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area. As it is hygroscopic, keep containers tightly sealed.

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation persists.

Conclusion

This compound is a fundamentally important metabolite with well-characterized chemical and physical properties. Its central role in energy metabolism and its inherent antioxidant capabilities make it an indispensable tool for researchers in biochemistry, cell biology, and drug development. The standardized protocols provided herein offer a reliable foundation for the accurate measurement and application of this key molecule in a variety of experimental contexts.

References

- 1. Pyruvate | C3H3O3- | CID 107735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Buy this compound | 4151-33-1 [smolecule.com]

- 4. This compound | 4151-33-1 [m.chemicalbook.com]

- 5. This compound | 4151-33-1 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. You are being redirected... [bio-world.com]

- 8. Pyruvic Acid | C3H4O3 | CID 1060 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potassium Pyruvate vs. Sodium Pyruvate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate, a pivotal intermediate in cellular metabolism, is commonly utilized in research and clinical applications in its salt forms, primarily as sodium pyruvate and potassium pyruvate. While the pyruvate anion is the active component in metabolic pathways, the choice of the counter-ion—sodium (Na⁺) or potassium (K⁺)—is not trivial and can have significant implications for experimental outcomes and therapeutic efficacy. This technical guide provides a comprehensive comparison of the fundamental differences between this compound and sodium pyruvate, focusing on their physicochemical properties, biological activities, and applications in research and drug development. This document is intended to serve as a resource for researchers, scientists, and drug development professionals to make informed decisions when selecting a pyruvate salt for their specific applications.

Physicochemical Properties

The selection of a pyruvate salt for experimental or therapeutic use often begins with an understanding of its fundamental physicochemical properties. These characteristics can influence solution preparation, stability, and ultimately, the bioavailability of the pyruvate anion.

Table 1: Comparison of Physicochemical Properties of this compound and Sodium Pyruvate

| Property | This compound | Sodium Pyruvate |

| Molecular Formula | C₃H₃KO₃[1] | C₃H₃NaO₃[2] |

| Molecular Weight | 126.15 g/mol [1] | 110.04 g/mol [2] |

| Appearance | White to off-white crystalline powder[1][3] | White crystalline powder[4] |

| Solubility in Water | Readily soluble[3] | Soluble (approx. 500 g/L at 20°C) |

| Stability | Stable for 6 months at 4°C as a powder[1]. Considered more stable in solution than sodium pyruvate.[4] | Sterile filtered solutions (100 mM) are stable for up to 24 months at 2-8°C. Prone to polymerization and decomposition upon standing. |

| pH of Aqueous Solution | Not specified in readily available literature. | Typically 5.0 – 7.0 for a 10% solution. |

Biological Activity and Fundamental Differences

The primary biological role of both this compound and sodium pyruvate is to deliver the pyruvate anion to cells, where it serves as a crucial metabolic substrate. However, the associated cation, K⁺ or Na⁺, can independently influence cellular processes, leading to differential effects.

The Role of the Pyruvate Anion

Pyruvate is the end product of glycolysis and stands at a critical metabolic crossroads. It can be transported into the mitochondria and converted to acetyl-CoA, fueling the tricarboxylic acid (TCA) cycle and oxidative phosphorylation for efficient ATP production.[5] Alternatively, under anaerobic conditions or in certain cancer cells, pyruvate is converted to lactate. Pyruvate also possesses antioxidant properties, capable of scavenging reactive oxygen species (ROS).[6]

The Influence of the Cation: Potassium (K⁺) vs. Sodium (Na⁺)

The fundamental difference between this compound and sodium pyruvate lies in the physiological roles of their respective cations.

-

Potassium (K⁺): As the most abundant intracellular cation, potassium is essential for maintaining the resting membrane potential of cells, regulating enzyme activity, and participating in nerve impulse transmission and muscle contraction. Notably, potassium ions are crucial for the activity of pyruvate kinase, a key enzyme in the final step of glycolysis.[4] The presence of K⁺ can enhance the enzyme's affinity for its substrates.[4] Increased extracellular potassium can also stimulate the respiration rate and pyruvate metabolism in brain mitochondria.[7]

-

Sodium (Na⁺): In contrast, sodium is the primary extracellular cation and is critical for maintaining osmotic balance and is involved in the generation of action potentials in excitable cells. The influx of sodium ions into the cell is a key event in nerve impulse transmission.

These distinct distributions and functions of K⁺ and Na⁺ suggest that the choice of pyruvate salt could have differential effects on cellular electrophysiology and metabolism. For instance, in applications requiring high concentrations of pyruvate, the accompanying cation load could impact cellular homeostasis.

Applications in Research and Drug Development

Both this compound and sodium pyruvate are utilized in various research and development settings, with their selection often dictated by the specific experimental context.

Table 2: Applications of this compound and Sodium Pyruvate

| Application Area | This compound | Sodium Pyruvate |

| Cell Culture | Used as a supplement in cell culture media to support cellular metabolism.[4] | Commonly added to cell culture media as an additional energy source, especially for rapidly dividing cells or cells with mitochondrial dysfunction.[2][5][8] |

| Drug Development & Therapeutics | Investigated for its potential therapeutic effects in metabolic syndrome and oxidative stress-related diseases. Also explored for its role in preventing skin cell damage from UV rays.[4][9] | Studied for its neuroprotective effects in models of brain injury and its potential to mitigate the effects of metabolic acidosis.[2][10] Also investigated for its anti-inflammatory and antioxidant properties.[6] |

| Nutritional Supplements | Marketed for weight loss and to enhance exercise performance due to its role in energy metabolism.[7] | Also used in supplements for similar purposes, though this compound is sometimes favored for its enhanced stability.[4] |

Impact on Signaling Pathways

Pyruvate metabolism is intricately linked to various cellular signaling pathways. While direct comparative studies on how potassium versus sodium pyruvate differentially affect these pathways are scarce, we can infer potential influences based on the roles of pyruvate and the respective cations.

Pyruvate-Influenced Signaling

-

PI3K/Akt and mTOR Signaling: Pyruvate metabolism can influence the PI3K/Akt and mTORC1 signaling pathways, which are central regulators of cell growth, proliferation, and survival.[11][12]

-

NAMPT-NAD⁺-SIRT1 Pathway: Pyruvate metabolism is connected to the cellular redox state (NADH/NAD⁺ ratio), which in turn regulates the activity of sirtuins like SIRT1. The NAMPT-NAD⁺-SIRT1 pathway is a critical regulator of metabolism and aging.[13]

The choice of cation could modulate these pathways indirectly. For instance, alterations in intracellular ion concentrations can affect membrane potential and the activity of ion-dependent enzymes, which may have downstream effects on these signaling cascades.

Visualizing Key Signaling Pathways

Below are Graphviz diagrams illustrating the general structure of these pyruvate-influenced signaling pathways.

References

- 1. usbio.net [usbio.net]

- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China this compound Manufacturers Suppliers Factory - Good Price this compound [lsherb.com]

- 4. Buy this compound | 4151-33-1 [smolecule.com]

- 5. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence [mdpi.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Wholesale this compound CAS:4151-33-1 Manufacturer Supplier Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 8. Beneficial Effects of Sodium or Ethyl Pyruvate after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fate of pyruvate dictates cell growth by modulating cellular redox potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of SIRT1 and NAMPT-mediated NAD biosynthesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT1 selectively exerts the metabolic protective effects of hepatocyte nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Core Antioxidant Mechanisms of Potassium Pyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium pyruvate, a simple alpha-keto acid, is emerging as a significant therapeutic agent, primarily due to its potent antioxidant and anti-inflammatory properties. As a key intermediate in cellular metabolism, its protective effects extend beyond its role as an energy substrate. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of this compound. It details its capacity for direct, non-enzymatic scavenging of reactive oxygen species (ROS), its influence on endogenous antioxidant systems, and its modulation of critical cellular signaling pathways. This document synthesizes current research to offer a comprehensive resource for professionals in drug development and biomedical research, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular disease, and inflammatory conditions.[1][2] Pyruvate, the end-product of glycolysis, has demonstrated significant cytoprotective effects against oxidative insults in numerous in vitro and in vivo models.[1][2] this compound, as a stabilized salt, offers a promising therapeutic avenue to harness these antioxidant properties. Its mechanisms of action are twofold: direct chemical scavenging of ROS and indirect modulation of cellular antioxidant defenses and signaling pathways.[1][3]

Direct Antioxidant Mechanisms: Non-Enzymatic ROS Scavenging

The chemical structure of pyruvate, specifically its α-ketocarboxylate group, endows it with the ability to directly and non-enzymatically neutralize potent ROS.[1][3] This immediate line of defense is crucial in mitigating the initial burst of oxidative damage.

Reaction with Hydrogen Peroxide (H₂O₂)

Pyruvate reacts directly with hydrogen peroxide in a non-enzymatic decarboxylation reaction. This process converts the toxic H₂O₂ into harmless byproducts: acetate, carbon dioxide, and water.[3][4] This reaction is particularly significant as it prevents the formation of the highly damaging hydroxyl radical (•OH).[4] The reaction is as follows:

CH₃COCOO⁻ + H₂O₂ → CH₃COO⁻ + CO₂ + H₂O

Studies have shown that pyruvate can effectively protect cells from H₂O₂-induced cytotoxicity.[1][4] For instance, co-treatment with pyruvate has been shown to dose-dependently attenuate cell death induced by hydrogen peroxide.[1][5] At concentrations of 1 mM or greater, pyruvate can completely block the cytotoxic effects of H₂O₂.[1][5]

Scavenging of Other Reactive Species

Beyond its reaction with H₂O₂, pyruvate has been shown to scavenge other reactive species, including peroxynitrite (ONOO⁻) and superoxide anion (O₂⁻).[2][3] The reaction with peroxynitrite also involves a non-enzymatic decarboxylation, yielding acetate, carbon dioxide, and nitrite.[2]

Indirect Antioxidant Mechanisms: Metabolic Modulation

This compound also exerts its antioxidant effects indirectly by influencing cellular metabolism to bolster endogenous antioxidant defenses.

Enhancement of the Glutathione System

Pyruvate metabolism can lead to an increase in the cellular pool of reduced glutathione (GSH), a critical endogenous antioxidant.[3] This is achieved by providing reducing power in the form of NADPH.[1][3] Pyruvate metabolism can increase the formation of NADPH, which is essential for the reduction of glutathione disulfide (GSSG) back to GSH by glutathione reductase.[3] An elevated GSH/GSSG ratio enhances the cell's capacity to detoxify ROS through the action of glutathione peroxidase (GPx).[3][6]

Mitochondrial Protection

Mitochondria are both a primary source and a major target of ROS. Pyruvate plays a crucial role in protecting these organelles from oxidative damage.[1] It has been shown to suppress mitochondrial ROS generation and stabilize the mitochondrial membrane potential under conditions of oxidative stress.[1][7] By serving as a readily available energy substrate for mitochondria, pyruvate helps maintain cellular ATP levels, which is vital for cellular function and survival during oxidative insults.[2]

Modulation of Cellular Signaling Pathways

This compound can influence key signaling pathways involved in the cellular response to oxidative stress and inflammation, further contributing to its protective effects.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. While direct activation of Nrf2 by pyruvate is still under investigation, some studies suggest that pyruvate can increase the expression of proteins associated with the Nrf2 pathway.[2] This could be an indirect effect of its ROS-scavenging activity, which modulates the cellular redox environment that influences Nrf2 activation.

Inhibition of Inflammatory Pathways

Oxidative stress and inflammation are intricately linked. Pyruvate has been shown to inhibit inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[2] By reducing ROS levels, pyruvate can prevent the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines and mediators.[2]

Quantitative Data on Antioxidant Efficacy

The following tables summarize quantitative data from various studies investigating the antioxidant effects of pyruvate.

Table 1: Cellular Protection and ROS Scavenging by Pyruvate

| Parameter | Cell Type | Oxidative Insult | Pyruvate Concentration | Effect | Reference |

| Cell Viability | Human Neuroblastoma SK-N-SH | 150 µM H₂O₂ | ≥ 1 mM | Completely blocked cytotoxicity | [1] |

| Intracellular ROS | Human Neuroblastoma SK-N-SH | 150 µM H₂O₂ | 1 mM | Attenuated ROS accumulation to 220% of control | [1] |

| Intracellular ROS | Human Neuroblastoma SK-N-SH | 150 µM H₂O₂ | 2 mM | Attenuated ROS accumulation to 126% of control | [1] |

| NADH Oxidase Activity | Guinea Pig Heart Homogenate | - | 0.05 mM | 16 ± 2% inhibition | [8] |

| NADH Oxidase Activity | Guinea Pig Heart Homogenate | - | 0.5 mM | 58 ± 9% inhibition | [8] |

Table 2: Effects of Pyruvate on Endogenous Antioxidant Systems

| Parameter | Tissue/Cell Type | Condition | Pyruvate Treatment | Outcome | Reference |

| Superoxide Dismutase, Catalase, Glutathione Peroxidase | Rat Myocardium | Isoproterenol-induced injury | 0.25, 0.5, 1.0 g/kg | Favorable modulation | [6] |

| Reduced Glutathione (GSH) | Rat Myocardium | Isoproterenol-induced injury | 0.25, 0.5, 1.0 g/kg | Favorable modulation | [6] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide to assess the antioxidant mechanisms of this compound.

Measurement of Intracellular ROS

-

Assay: 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) Assay

-

Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Protocol:

-

Culture cells (e.g., human neuroblastoma SK-N-SH) to the desired confluence in a 96-well plate.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove the excess probe.

-

Expose the cells to the oxidative insult (e.g., H₂O₂) with or without varying concentrations of this compound.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

-

-

Reference: [1]

Assessment of Mitochondrial Superoxide Production

-

Assay: Measurement of Superoxide (·O₂⁻) Generation by Submitochondrial Particles (SMPs)

-

Principle: Superoxide production by SMPs can be measured by monitoring the superoxide dismutase (SOD)-inhibitable reduction of acetylated cytochrome c.

-

Protocol:

-

Isolate mitochondria from the tissue or cells of interest and prepare SMPs by sonication or French press.

-

Resuspend the SMPs in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

The reaction mixture should contain acetylated cytochrome c, SOD (for control), mitochondrial respiratory complex inhibitors (e.g., rotenone or antimycin A), and the SMP protein.

-

Initiate the reaction by adding NADH.

-

Monitor the reduction of acetylated cytochrome c by measuring the change in absorbance at 550 nm.

-

The rate of superoxide formation is calculated using the extinction coefficient of reduced cytochrome c.

-

-

Reference: [1]

Pyruvate Kinase Activity Assay

-

Principle: The activity of pyruvate kinase (PK) is determined by a coupled enzymatic reaction. PK catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PK activity.

-

Protocol:

-

Prepare cell or tissue lysates.

-

The reaction mixture should contain a buffer (e.g., Tris-HCl), PEP, ADP, NADH, and LDH.

-

Initiate the reaction by adding the cell lysate.

-

Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Reference: [9]

Visualization of Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in the antioxidant mechanisms of this compound.

Caption: Direct non-enzymatic scavenging of ROS by this compound.

Caption: Metabolic pathway for pyruvate-enhanced glutathione antioxidant defense.

Caption: Influence of this compound on Nrf2 and NF-κB signaling pathways.

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted antioxidant profile, making it a compelling candidate for therapeutic development in a wide range of oxidative stress-related pathologies. Its ability to directly neutralize reactive oxygen species, coupled with its capacity to enhance endogenous antioxidant defenses and modulate key cellular signaling pathways, underscores its potential. For drug development professionals, this compound offers a promising starting point for creating novel therapies targeting oxidative damage. Future research should focus on elucidating the precise molecular interactions of pyruvate with signaling molecules, optimizing its delivery for targeted therapeutic effects, and conducting large-scale clinical trials to validate its efficacy in human diseases. This in-depth understanding of its core antioxidant mechanisms is paramount to unlocking its full therapeutic potential.

References

- 1. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyruvate Released by Astrocytes Protects Neurons from Copper-Catalyzed Cysteine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate protects mitochondria from oxidative stress in human neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyruvate attenuates cardiac dysfunction and oxidative stress in isoproterenol-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Potassium Pyruvate on Cellular Redox State: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of potassium pyruvate on the cellular redox state. Pyruvate, a key intermediate in cellular metabolism, plays a pivotal role in maintaining the delicate balance between oxidized and reduced forms of critical electron carriers, namely the nicotinamide adenine dinucleotide (NAD+/NADH) and glutathione (GSH/GSSG) pools. Alterations in these redox couples are intimately linked to cellular health, disease pathogenesis, and therapeutic interventions. This document details the mechanisms by which this compound modulates cellular redox homeostasis, summarizes key quantitative findings, provides detailed experimental protocols for assessing these effects, and illustrates the involved signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the therapeutic potential of manipulating the cellular redox environment with this compound.

Introduction: The Central Role of Cellular Redox State

The cellular redox state, fundamentally determined by the balance of reducing and oxidizing equivalents, is a critical regulator of a vast array of cellular processes. This equilibrium is primarily maintained by two major redox couples: the nicotinamide adenine dinucleotide couple (NAD+/NADH) and the glutathione couple (GSH/GSSG). The NAD+/NADH ratio is a key indicator of the cell's metabolic activity and energy status, directly influencing glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. The GSH/GSSG ratio is the primary indicator of the cell's capacity to counteract oxidative stress, with reduced glutathione (GSH) being a major antioxidant that neutralizes reactive oxygen species (ROS).

Pyruvate, the end product of glycolysis, sits at a crucial metabolic crossroads. Its fate—conversion to lactate, acetyl-CoA, or oxaloacetate—directly impacts the cellular NAD+/NADH ratio. This compound, as a readily cell-permeable salt, serves as a direct fuel source and a modulator of this central metabolic hub. Its administration can therefore significantly influence the cellular redox environment, with profound implications for cell survival, function, and response to stressors. This guide explores the multifaceted effects of this compound on these critical redox systems.

This compound's Impact on the NAD+/NADH Ratio

The administration of this compound can lead to a significant shift in the intracellular NAD+/NADH ratio, primarily through its metabolism via lactate dehydrogenase (LDH) and the pyruvate dehydrogenase (PDH) complex.

-

Lactate Dehydrogenase (LDH): In the cytoplasm, LDH catalyzes the reversible conversion of pyruvate to lactate, a reaction that consumes NADH and regenerates NAD+. By providing an abundance of its substrate, this compound can drive this reaction towards lactate production, thereby increasing the NAD+/NADH ratio. This is particularly relevant under conditions of high glycolytic flux or hypoxic stress where NADH levels tend to rise.

-

Pyruvate Dehydrogenase (PDH) Complex: Within the mitochondria, the PDH complex decarboxylates pyruvate to acetyl-CoA, a key entry point into the TCA cycle. This reaction reduces NAD+ to NADH. Therefore, increased pyruvate influx into the mitochondria can lead to a decrease in the mitochondrial NAD+/NADH ratio, stimulating oxidative phosphorylation.

The net effect of this compound on the whole-cell NAD+/NADH ratio is context-dependent, influenced by the cell type, its metabolic state, and the prevailing oxygen tension.

This compound's Influence on the GSH/GSSG Ratio

This compound can bolster the cellular antioxidant defense system by positively influencing the GSH/GSSG ratio through several mechanisms:

-

Direct ROS Scavenging: Pyruvate is a potent scavenger of reactive oxygen species, particularly hydrogen peroxide (H₂O₂). It non-enzymatically reacts with H₂O₂ to form acetate, carbon dioxide, and water, thereby reducing the oxidative burden on the cell.

-

NADPH Production: The metabolism of pyruvate can contribute to the pool of NADPH, the essential cofactor for glutathione reductase (GR). GR is the enzyme responsible for regenerating GSH from its oxidized form, GSSG. By supporting NADPH levels, pyruvate indirectly helps maintain a high GSH/GSSG ratio. This can occur through the malic enzyme, which converts malate (derived from the TCA cycle) to pyruvate, generating NADPH in the process.

Studies have consistently shown that pyruvate treatment can prevent the depletion of intracellular GSH and mitigate the increase in GSSG under conditions of oxidative stress.[1]

Quantitative Data on the Effects of Pyruvate

The following tables summarize quantitative data from various studies investigating the effects of pyruvate on cellular redox parameters. It is important to note that these studies often use "pyruvate" without specifying the salt form; however, the metabolic effects of this compound are expected to be analogous.

Table 1: Effect of Pyruvate on NAD+/NADH and Lactate/Pyruvate Ratios

| Parameter | Cell/Tissue Type | Treatment Condition | Fold Change/Result | Reference |

| NAD+/NADH Ratio | Skeletal Muscle (Rats) | High-Intensity Interval Exercise + Pyruvate | Increased compared to exercise-only group | [2] |

| Lactate/Pyruvate Ratio | Skeletal Muscle (Rats) | High-Intensity Interval Exercise + Pyruvate | Decreased compared to exercise-only group | [2] |

| Lactate/Pyruvate Ratio | Liver (Swine) | Hemorrhagic Shock + Pyruvate Infusion | Significantly lower than control | [1] |

Table 2: Effect of Pyruvate on GSH/GSSG Ratio and Oxidative Stress Markers

| Parameter | Cell/Tissue Type | Treatment Condition | Fold Change/Result | Reference |

| GSH/GSSG Ratio | Liver (Swine) | Hemorrhagic Shock + Pyruvate Infusion | Reduction in the ratio was prevented | [1] |

| GSH/GSSG Ratio | Multidrug-Resistant Bacteria | 5 mM Pyruvate | 28.13-fold decrease | [3] |

| Intracellular ROS | Human Neuroblastoma Cells | H₂O₂ + Pyruvate | Dose-dependent attenuation of ROS formation | |

| Mitochondrial Membrane Potential | Human Neuroblastoma Cells | H₂O₂ + Pyruvate | Concentration-dependent reduction of depolarization | [4] |

Key Signaling Pathways Modulated by this compound

The alterations in cellular redox state induced by this compound have profound effects on several key signaling pathways that regulate cell growth, metabolism, and survival.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central energy sensor of the cell. It is activated under conditions of low cellular energy (high AMP/ATP ratio). Pyruvate metabolism can influence AMPK activity. For instance, by fueling the TCA cycle and oxidative phosphorylation, pyruvate can increase ATP production, which would be expected to decrease AMPK activation. Conversely, under certain contexts, the metabolic shifts induced by pyruvate could lead to an increase in the AMP/ATP ratio, thereby activating AMPK.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is highly sensitive to the cellular energy and nutrient status. AMPK can inhibit mTORC1, a key complex in the mTOR pathway. Therefore, if this compound activates AMPK, it could lead to the downstream inhibition of mTORC1 signaling.

PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. There is evidence of crosstalk between this pathway and cellular metabolism. For instance, Akt can promote glucose uptake and glycolysis. The metabolic shifts induced by this compound could potentially modulate the activity of the PI3K/Akt pathway, although the precise mechanisms are still under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular redox state.

Measurement of Intracellular NAD+/NADH Ratio

A common method for determining the NAD+/NADH ratio is through a luciferase-based bioluminescent assay.

Principle: The assay utilizes an enzyme cycling reaction. In the presence of NAD+ and NADH, a reductase reduces a proluciferin substrate to luciferin. Luciferin is then quantified using luciferase, and the resulting light signal is proportional to the total amount of NAD+ and NADH. To measure the ratio, NAD+ and NADH are extracted separately.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration. Include untreated controls.

-

-

Extraction of NAD+ and NADH:

-

For Total NAD+/NADH: Lyse the cells with a suitable buffer containing a detergent to release both NAD+ and NADH.

-

For NADH only: Lyse the cells in a basic extraction buffer (e.g., 0.2 N NaOH with 1% DTAB) and heat at 60°C for 15 minutes to degrade NAD+.

-

For NAD+ only: Lyse the cells in an acidic extraction buffer (e.g., 0.4 N HCl) to degrade NADH. Neutralize the extracts before proceeding.

-

-

Bioluminescent Assay:

-

Add the NAD+/NADH-Glo™ Reagent (Promega) to each well containing the cell lysate.

-

Incubate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Calculation:

-

Calculate the concentration of total NAD+/NADH, NADH, and NAD+ using a standard curve generated with known concentrations of NAD+.

-

Determine the NAD+/NADH ratio by dividing the concentration of NAD+ by the concentration of NADH.

-

Measurement of Intracellular GSH/GSSG Ratio

A colorimetric assay is a widely used method for determining the GSH/GSSG ratio.

Principle: This assay is based on the enzymatic recycling method. Glutathione reductase reduces GSSG to GSH in the presence of NADPH. The GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the total glutathione concentration. To measure GSSG specifically, GSH is first masked with a scavenger like 2-vinylpyridine.

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described for the NAD+/NADH assay.

-

-

Sample Preparation:

-

Harvest the cells and deproteinize the cell lysate using a 5% metaphosphoric acid solution.

-

Centrifuge to pellet the precipitated proteins. The supernatant contains the glutathione.

-

-

Total Glutathione (GSH + GSSG) Measurement:

-

To a 96-well plate, add the deproteinized sample, DTNB solution, and glutathione reductase in a suitable buffer.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

-

-

GSSG Measurement:

-

To a separate aliquot of the deproteinized sample, add 2-vinylpyridine to derivatize and mask the GSH.

-

Incubate for 1 hour at room temperature.

-

Perform the colorimetric assay as described for total glutathione.

-

-

Calculation:

-

Generate standard curves for both total glutathione and GSSG using known concentrations.

-

Determine the concentrations of total glutathione and GSSG in the samples from the standard curves.

-

Calculate the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.

-

Determine the GSH/GSSG ratio. Under normal conditions, this ratio is typically high, often around 100:1.[5]

-

Assessment of Mitochondrial Respiration

The effect of this compound on mitochondrial oxygen consumption can be measured using high-resolution respirometry.

Principle: This technique measures the rate of oxygen consumption in living cells or isolated mitochondria in response to various substrates and inhibitors, providing a detailed analysis of mitochondrial function.

Protocol:

-

Cell Preparation:

-

Harvest cells and resuspend them in a respiration medium (e.g., MiR05).

-

-

High-Resolution Respirometry:

-

Add the cell suspension to the chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Allow the cells to reach a routine respiration rate.

-

Inject this compound into the chamber and record the change in oxygen consumption rate.

-

A substrate-uncoupler-inhibitor titration (SUIT) protocol can be employed to dissect the specific effects on different parts of the electron transport system. This involves the sequential addition of substrates (like glutamate, malate, succinate), ADP, oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (complex I and III inhibitors).

-

-

Data Analysis:

-

Analyze the oxygen flux to determine parameters such as routine respiration, leak respiration, and maximum electron transport system capacity.

-

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on cellular redox state.

Conclusion and Future Directions

This compound is a potent modulator of the cellular redox state, capable of influencing both the NAD+/NADH and GSH/GSSG ratios. Its ability to serve as a metabolic fuel and a direct antioxidant provides a dual mechanism for protecting cells against oxidative stress and metabolic dysfunction. The impact of this compound on key signaling pathways such as AMPK, mTOR, and PI3K/Akt further underscores its potential as a therapeutic agent in a variety of disease contexts, including ischemia-reperfusion injury, neurodegenerative diseases, and metabolic disorders.

Future research should focus on elucidating the precise context-dependent effects of this compound in different cell types and disease models. The development of more specific probes for real-time monitoring of subcellular redox changes will provide deeper insights into the dynamic interplay between pyruvate metabolism and cellular signaling. Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic strategies for human diseases. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted and therapeutically relevant effects of this compound on cellular redox homeostasis.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Oral pyruvate prevents high-intensity interval exercise-induced metabolic acidosis in rats by promoting lactate dehydrogenase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate Abundance Confounds Aminoglycoside Killing of Multidrug-Resistant Bacteria via Glutathione Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Glutathione Content in Liver Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

role of potassium in pyruvate kinase activation

An In-depth Technical Guide on the Core Role of Potassium in Pyruvate Kinase Activation

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the essential role of the monovalent cation potassium (K⁺) in the activation and catalytic mechanism of pyruvate kinase (PK). Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The absolute requirement of K⁺ for the activity of most vertebrate and many microbial PK isoforms makes it a crucial element in understanding the enzyme's function and regulation.

Mechanism of Potassium-Mediated Activation

Potassium is an indispensable co-factor for the catalytic activity of most pyruvate kinase isozymes.[1][2] Its presence induces critical conformational changes that prime the active site for efficient catalysis, leading to a dramatic increase in enzymatic activity, with the maximum velocity (Vmax) being up to 400 times higher in the presence of K⁺ compared to its absence.[1][3][4]

Conformational Priming and Kinetic Mechanism Shift

In the absence of K⁺, the kinetic mechanism of pyruvate kinase is ordered, compelling phosphoenolpyruvate to bind first to create a competent active site before ADP can bind.[1][3] The binding of K⁺ induces a significant conformational change in the enzyme, promoting the closure of the active site.[1] This structural rearrangement is critical for properly orienting the amino acid residues involved in binding the nucleotide substrate, ADP.[1][3]

This K⁺-induced conformation allows for the independent and random binding of both PEP and ADP.[1][3] Furthermore, the presence of potassium increases the enzyme's affinity for its substrates, with a 2- to 6-fold increase in affinity for both PEP and ADP.[1][3][4] The K⁺ ion binds within the active site, in proximity to the essential divalent cations (Mg²⁺ or Mn²⁺), but it does not directly contact the substrates.[2][5] Instead, it influences the electrostatic environment, facilitating the optimal positioning of substrates for the phosphoryl transfer reaction.[5][6]

Quantitative Analysis of Monovalent Cation Activation

The activation of pyruvate kinase is highly specific to the type of monovalent cation present. While K⁺ is the most effective physiological activator, other cations can substitute with varying degrees of efficacy. The table below summarizes the kinetic parameters for Rabbit Muscle Pyruvate Kinase (RMPK) activation by different monovalent cations.

| Cation | Relative Max. Activity (%) | Activation Constant (K₀.₅) | Selectivity (vs. K⁺) |

| K⁺ | 100% | ~10 mM | 1.0 |

| Rb⁺ | 60-80% | - | ~0.7 |

| NH₄⁺ | 60-80% | - | ~0.7 |

| Cs⁺ | ~9% | - | <0.1 |

| Na⁺ | ~8% | - | <0.1 |

| Li⁺ | ~2% | - | <0.1 |

Note: Data compiled from multiple sources.[7] Activation constants and relative activities can vary with experimental conditions (pH, temperature, substrate concentrations).

Experimental Protocols

Investigating the involves a combination of kinetic assays, biophysical techniques to measure binding, and structural biology methods.

Protocol: Coupled Enzyme Kinetic Assay for PK Activity

This is the most common method to determine PK activity. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Buffer: 50 mM HEPES or Imidazole, pH 7.5-7.6

-

1 M KCl solution

-

1 M MgCl₂ or MgSO₄ solution

-

100 mM Phosphoenolpyruvate (PEP) solution

-

100 mM Adenosine diphosphate (ADP) solution

-

10 mM NADH solution

-

Lactate Dehydrogenase (LDH) enzyme (e.g., 1000 units/mL)

-

Purified Pyruvate Kinase enzyme sample

-

Temperature-controlled spectrophotometer (340 nm)

Procedure:

-

Reaction Cocktail Preparation: For a 1 mL final reaction volume, prepare a master mix in a cuvette containing:

-

800 µL Buffer

-

100 µL 1 M KCl (for a final concentration of 100 mM)

-

10 µL 1 M MgCl₂ (10 mM final)

-

20 µL 100 mM ADP (2 mM final)

-

20 µL 10 mM NADH (0.2 mM final)

-

10 µL LDH solution (~10-15 units)

-

-

Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate and to establish a stable baseline.[8][9]

-

Initiate Reaction: Start the reaction by adding 20 µL of 100 mM PEP (2 mM final). Monitor the absorbance at 340 nm for 1-2 minutes to record the background rate (if any).

-

Add Enzyme: Add a small volume (e.g., 10 µL) of diluted pyruvate kinase to the cuvette, mix quickly, and immediately begin recording the decrease in absorbance at 340 nm for 3-5 minutes. The dilution of the PK sample should be adjusted to achieve a linear rate of absorbance change.[8]

-

Control: A control reaction lacking ADP or PEP should be run to account for any non-specific NADH oxidation.

-

Data Analysis: Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. The activity (in units/mL) can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[9]

Protocol Outline: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of K⁺ to pyruvate kinase, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow:

-

Sample Preparation: Dialyze the purified pyruvate kinase extensively against a K⁺-free buffer (e.g., containing Na⁺ or a non-activating cation like Tris) to ensure the enzyme is in its apo-form regarding K⁺. The titration solution will be a concentrated KCl solution prepared in the exact same dialysis buffer.[10]

-

Instrument Setup: Load the enzyme solution into the ITC sample cell and the KCl solution into the titration syringe.

-

Titration: Perform a series of small, sequential injections of the KCl solution into the enzyme solution while monitoring the heat change after each injection.

-

Control Titration: A control experiment titrating KCl into the buffer alone is essential to determine the heat of dilution, which must be subtracted from the experimental data.[10]

-

Data Analysis: The integrated heat data is plotted against the molar ratio of K⁺ to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Visualizations of Workflow and Pathways

Conclusion

The activation of pyruvate kinase by potassium is a classic example of the critical role monovalent cations play in enzyme function. K⁺ is not merely a passive cofactor but an active participant that fundamentally alters the enzyme's structure and kinetic behavior. By inducing a catalytically competent conformation, K⁺ ensures the high efficiency required at a key regulatory point in cellular metabolism. A thorough understanding of this activation mechanism is vital for studies in enzymology, metabolic regulation, and for the development of novel therapeutic agents that may target enzyme-ion binding sites.

References

- 1. Pyruvate kinase revisited: the activating effect of K+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyruvate kinase: activation by and catalytic role of the monovalent and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. proteopedia.org [proteopedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The K+-Dependent and -Independent Pyruvate Kinases Acquire the Active Conformation by Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Potassium Pyruvate in Cell Culture Media Formulation

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Potassium pyruvate, the potassium salt of pyruvic acid, is a key intermediate in cellular metabolism and a common supplement in cell culture media.[1][2][3] It serves as a readily available energy source for cultured cells, entering directly into the tricarboxylic acid (TCA) cycle.[4][5][6] The addition of pyruvate to media formulations can be critical for maintaining cell viability, particularly for rapidly dividing cells, cells with impaired glycolysis, or cultures grown under stressful conditions.[7][8] While sodium pyruvate is more commonly listed in media formulations, this compound can be used interchangeably to provide the essential pyruvate anion, with the added consideration of managing potassium ion concentration in the medium.[9]

Key Benefits of this compound Supplementation

-

Alternate Energy Source: Pyruvate is a crucial link between glycolysis and the TCA cycle.[3][5][10] Supplementing media with pyruvate provides an additional energy source, bypassing the initial steps of glycolysis. This is particularly beneficial for cells with dysfunctional glycolysis or during periods of high energy demand.[4][10]

-

Protection Against Oxidative Stress: Pyruvate has been shown to have antioxidant properties by acting as a scavenger of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[11][12][13] This protective effect can enhance cell viability and reduce cytotoxicity, especially in studies involving oxidative stress.[11][13][14]

-

Metabolic Stability: The inclusion of pyruvate can help stabilize cellular metabolism, especially in high-density cultures or when glucose levels fluctuate.[14] It supports robust cell growth and can improve the yield of biopharmaceutical products in manufacturing processes.[15]

-

Cryopreservation: While the role of pyruvate in cryopreservation can be complex and cell-type dependent, its inclusion in post-thaw recovery media can support cellular energy metabolism and aid in recovery from the stresses of freezing and thawing.[16]

Considerations for Use

-

Choice of Cation (Potassium vs. Sodium): The primary functional component is the pyruvate anion. The choice between potassium and sodium pyruvate often depends on the desired final concentration of these cations in the cell culture medium.[9] It is important to consider the overall ionic balance of the formulation.

-

Concentration: The optimal concentration of this compound can vary depending on the cell type and culture conditions. A typical starting concentration is 1 mM.[14] However, concentrations can range from 0.1 mM to 10 mM.[17][18]

-

Media Formulation: Many common media, such as Dulbecco's Modified Eagle's Medium (DMEM) and Eagle's Minimum Essential Medium (EMEM), are available with or without pyruvate.[13][19] When using a pyruvate-free formulation, sterile-filtered this compound can be added to the desired final concentration.[14]

Data Presentation

Table 1: Common Cell Culture Media and Pyruvate Concentrations

| Media Formulation | Typical Pyruvate Concentration (mM) | Key Applications | Reference |

| DMEM (with Pyruvate) | 1 | General cell culture, high-density cultures | [18][19] |

| DMEM (without Pyruvate) | 0 | Studies on glycolysis, metabolic studies | [13][18] |

| EMEM (with Pyruvate) | 1 | General cell culture | [19] |

| RPMI-1640 | 0 | Suspension cells, lymphocytes | [16] |

| Ham's F-12 | 1 | CHO cells, serum-free culture | |

| Iscove's Modified Dulbecco's Medium (IMDM) | 1 | Lymphocytes, hybridomas | [19] |

Table 2: Recommended this compound Concentrations for Specific Applications

| Application | Cell Type | Recommended Concentration (mM) | Rationale |

| General Cell Culture | Various | 1 | Provides a stable energy source. |

| Oxidative Stress Studies | Neuroblastoma, Fibroblasts | 1 - 5 | Protects against ROS-induced cytotoxicity.[11] |

| High-Density Culture | CHO, HEK293 | 1 - 10 | Supports high metabolic demand.[15] |

| Cryopreservation Recovery | Various | 1 | Aids in post-thaw recovery by providing readily available energy. |

| Ischemia Models | Neurons | 0.25 - 1 | Essential for neuronal survival under hypoxic conditions.[20] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for addition to cell culture media.

Materials:

-

This compound powder (cell culture grade)

-

Ultrapure water or cell culture grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Laminar flow hood or biosafety cabinet

Procedure:

-

In a laminar flow hood, weigh out the desired amount of this compound powder. To prepare a 100 mM stock solution, dissolve 1.2615 g of this compound (MW: 126.15 g/mol ) in 100 mL of ultrapure water.

-

Gently swirl the solution until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Protocol 2: Assessment of Cell Viability in Pyruvate-Supplemented Media

Objective: To determine the effect of this compound on cell viability using a Trypan Blue exclusion assay.

Materials:

-

Cells of interest

-

Complete cell culture medium (with and without this compound)

-

Trypan Blue solution (0.4%)

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Microcentrifuge and tubes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well in their standard growth medium and incubate overnight.

-

The next day, aspirate the medium and replace it with fresh medium containing different concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM). Include a positive control for cell death if applicable (e.g., treatment with a known cytotoxic agent).

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

To harvest the cells, aspirate the medium and wash the cells once with PBS.

-

Add trypsin to detach the cells and then neutralize with complete medium.

-

Transfer the cell suspension to a microcentrifuge tube and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 3: Measurement of Intracellular Pyruvate Levels

Objective: To quantify the concentration of pyruvate within cells using a colorimetric or fluorometric assay kit.

Materials:

-

Pyruvate Assay Kit (e.g., from ScienCell, Abcam, or Cayman Chemical)[17][21][22]

-

Cells cultured with and without this compound

-

Assay buffer (provided in the kit)

-

Microplate reader

-

96-well plates

-

Refrigerated centrifuge

Procedure: (This is a generalized protocol; refer to the specific manufacturer's instructions for your assay kit).

-

Sample Preparation:

-

Culture cells to the desired confluency in media with varying this compound concentrations.

-

Harvest approximately 2 x 10⁶ cells by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Lyse the cells using 4 volumes of the pyruvate assay buffer provided in the kit.[17]

-

Centrifuge the lysate at 10,000-13,000 x g for 10 minutes to remove insoluble material.[21][22]

-

Collect the supernatant for the assay. For some kits, deproteinization using a 10 kDa MW spin filter may be recommended.[21]

-

-

Standard Curve Preparation:

-

Assay:

-

Add the prepared standards and cell lysates to a 96-well plate.

-

Prepare the reaction mix according to the kit's protocol, which typically includes a pyruvate probe, enzyme mix, and substrate.[17][23]

-

Add the reaction mix to each well containing the standards and samples.

-

Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.[17][23]

-

-

Measurement and Calculation:

-

Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's manual (e.g., 570 nm for colorimetric assays).[17][21]

-

Subtract the background reading from all measurements.

-

Plot the standard curve and determine the pyruvate concentration in the samples by interpolating their readings from the standard curve.

-

Mandatory Visualizations

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. usbio.net [usbio.net]

- 3. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 4. Sodium pyruvate - Wikipedia [en.wikipedia.org]

- 5. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]

- 6. Page loading... [guidechem.com]

- 7. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. custombiotech.roche.com [custombiotech.roche.com]

- 10. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Choice of DMEM, formulated with or without pyruvate, plays an important role in assessing the in vitro cytotoxicity of oxidants and prooxidant nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. Pyruvate dehydrogenase kinase inhibitors to improve CHO cell culture performance - American Chemical Society [acs.digitellinc.com]

- 16. Viable Cryopreservation Strategy for Extending the Timeframe of Circulating Tumor Cell Detection in Breast Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyruvate Assay Kit. Colorimetric/Fluorometric. (ab65342/K609)| Abcam [abcam.com]

- 18. Physiological Media in Studies of Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. Role of pyruvate in ischaemia-like conditions on cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sciencellonline.com [sciencellonline.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for Potassium Pyruvate Supplementation in Cryopreservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs. The process, however, exposes cells to significant stress from ice crystal formation, osmotic shock, and oxidative damage, often leading to reduced viability and functionality post-thaw. To mitigate these cryoinjuries, cryoprotective agents (CPAs) are utilized. Recent advancements in cryopreservation media formulation have focused on supplementing these media with molecules that provide metabolic support and antioxidant protection. Potassium pyruvate, a salt of pyruvic acid, is one such molecule that has garnered attention for its dual role in cellular energy metabolism and detoxification of reactive oxygen species (ROS).

Pyruvate is a key intermediate in cellular respiration, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2] Its supplementation in cryopreservation media can provide a readily available energy source for cells, helping to maintain essential cellular functions and ATP levels during the metabolically challenging processes of freezing and thawing.[3][4] Furthermore, pyruvate can act as a potent antioxidant by directly scavenging ROS, such as hydrogen peroxide, thereby protecting cellular components from oxidative damage.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound in cryopreservation protocols, including its mechanism of action, quantitative effects on post-thaw cell recovery, and detailed protocols for its preparation and use.

Mechanism of Action of Pyruvate in Cryopreservation

The benefits of pyruvate supplementation in cryopreservation stem from its central role in two critical cellular processes: energy metabolism and antioxidant defense.

1. Metabolic Support:

The cryopreservation process, including the exposure to CPAs and temperature fluctuations, can disrupt normal cellular metabolism. Pyruvate serves as a crucial substrate for the TCA cycle, which is the primary pathway for ATP production.[8] By providing an exogenous source of pyruvate, the metabolic stress on the cells can be alleviated, ensuring a more stable energy supply for maintaining cellular integrity and function. This is particularly important during the post-thaw recovery period when cells need to repair damage and re-establish normal physiological activities.[3][4]

2. Antioxidant Properties:

Cryopreservation is known to induce the production of ROS, which can cause significant damage to lipids, proteins, and nucleic acids, ultimately leading to apoptosis or necrosis. Pyruvate has been shown to be a potent antioxidant that can directly neutralize ROS, particularly hydrogen peroxide (H₂O₂), by converting it to water and acetate.[5][7] This non-enzymatic scavenging activity helps to reduce the overall oxidative burden on the cells, thereby improving their survival and post-thaw performance.[6]

Quantitative Data on Pyruvate Supplementation in Cryopreservation